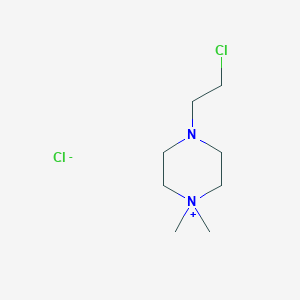![molecular formula C12H10N2O2 B11892556 8-Methoxy-7-methylpyrrolo[2,3,4-ij]isoquinolin-2(1H)-one](/img/structure/B11892556.png)
8-Methoxy-7-methylpyrrolo[2,3,4-ij]isoquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxy-7-methylpyrrolo[2,3,4-ij]isoquinolin-2(1H)-one is a complex organic compound with a unique structure that includes a pyrroloisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-7-methylpyrrolo[2,3,4-ij]isoquinolin-2(1H)-one typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-7-methylpyrrolo[2,3,4-ij]isoquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy and methyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
8-Methoxy-7-methylpyrrolo[2,3,4-ij]isoquinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-Methoxy-7-methylpyrrolo[2,3,4-ij]isoquinolin-2(1H)-one involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-8-(3-methyl-2-butenyl)coumarin: Another compound with a methoxy group, but with a different core structure.
2-Methoxy-4-[(2S,2aR)-8-methoxy-3-methyl-2a,3,4,5-tetrahydro-2H-furo[2,3,4-ij]isoquinolin-2-yl]phenol: Shares a similar isoquinoline core but with additional functional groups.
Uniqueness
8-Methoxy-7-methylpyrrolo[2,3,4-ij]isoquinolin-2(1H)-one is unique due to its specific arrangement of functional groups and the pyrroloisoquinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H10N2O2 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
11-methoxy-10-methyl-2,5-diazatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-one |
InChI |
InChI=1S/C12H10N2O2/c1-6-5-7-3-4-13-10-8(7)9(11(6)16-2)14-12(10)15/h3-5H,1-2H3,(H,14,15) |
InChI Key |
PSUGRQAFRZYHGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C3C(=C1OC)NC(=O)C3=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



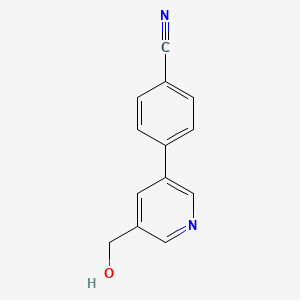

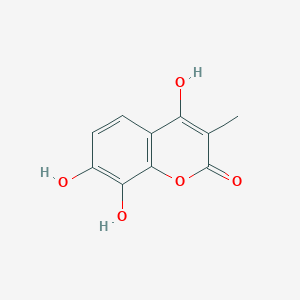


![6-Phenyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11892503.png)
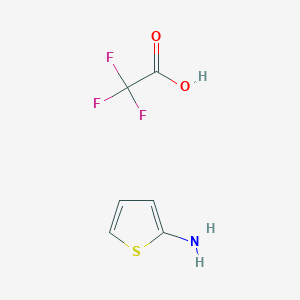
![((5R,9R)-9-Ethoxy-1,6-dioxaspiro[4.5]dec-7-en-7-yl)methanol](/img/structure/B11892513.png)
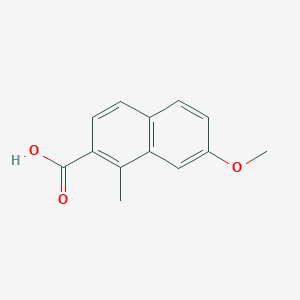
![2-(Hydroxymethyl)[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one](/img/structure/B11892539.png)

![8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B11892553.png)
